molecular formula C16H15NO2S B13733478 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one CAS No. 13956-07-5

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one

Cat. No.: B13733478
CAS No.: 13956-07-5
M. Wt: 285.4 g/mol
InChI Key: QXVDHAIQERTYOP-UHFFFAOYSA-N
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Description

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one is a chemical compound with the molecular formula C16H15NO2S and a molecular weight of 285.36 g/mol . It belongs to the phenothiazine class of compounds, which are known for their diverse applications in medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one typically involves the reaction of 7-methoxy-10-methylphenothiazine with ethanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex phenothiazine derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Phenothiazine derivatives are known for their use in antipsychotic medications, and this compound is explored for similar therapeutic applications.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication and transcription processes. It may also inhibit enzymes involved in cell division, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-(10H-phenothiazin-2-yl)ethan-1-one: Similar structure but lacks the methoxy and methyl groups.

    N-Methyl-1-(10H-phenothiazin-10-yl)propan-2-amine: Contains an amine group instead of a ketone.

    2-(10H-Phenothiazin-10-yl)ethan-1-amine hydrochloride: Contains an amine group and is used in different applications.

Uniqueness

1-(7-Methoxy-10-methyl-10H-phenothiazin-2-yl)ethan-1-one is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

13956-07-5

Molecular Formula

C16H15NO2S

Molecular Weight

285.4 g/mol

IUPAC Name

1-(7-methoxy-10-methylphenothiazin-2-yl)ethanone

InChI

InChI=1S/C16H15NO2S/c1-10(18)11-4-7-15-14(8-11)17(2)13-6-5-12(19-3)9-16(13)20-15/h4-9H,1-3H3

InChI Key

QXVDHAIQERTYOP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)SC3=C(N2C)C=CC(=C3)OC

Origin of Product

United States

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